5-(Pyridin-2-yl)oxazol-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-yl-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJZZMWJJPGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Oxazole and Pyridine Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to biological processes and pharmaceutical sciences. Among these, the oxazole (B20620) and pyridine (B92270) scaffolds are particularly prominent.
The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. tandfonline.com This structure is a key component in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.net Researchers have explored oxazole derivatives for their potential as anti-inflammatory, antibacterial, anticancer, and antiviral agents. tandfonline.comresearchgate.net The oxazole moiety can engage with various enzymes and receptors within biological systems through a range of non-covalent interactions, making it a versatile pharmacophore in drug design. tandfonline.comrsc.org Its chemical properties are considered intermediate between those of furan (B31954) and pyridine. rsc.org
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. frontiersin.org This scaffold is present in a multitude of FDA-approved drugs and is recognized for its ability to serve as a hydrogen bond acceptor and to be readily functionalized. frontiersin.org Pyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.org The structural similarities of oxazoles to pyridine in some aspects, such as being basic in nature, make their combination in a single molecule a subject of scientific interest. tandfonline.com
The fusion of these two powerful heterocyclic systems in 5-(Pyridin-2-yl)oxazol-2-amine creates a molecule with a distinct electronic and structural profile, prompting investigations into its unique chemical behavior and potential utility.
Overview of Research Trajectories for 5 Pyridin 2 Yl Oxazol 2 Amine and Its Structural Analogues
Approaches for the Construction of the Oxazol-2-amine Core
Cyclization Reactions in Oxazole Synthesis
Cyclization reactions are a fundamental method for constructing the oxazole ring. Dehydrative cyclization, in particular, is a common approach. For instance, the synthesis of 2-oxazolines can be achieved through the triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides. nih.gov This method is notable for proceeding with an inversion of stereochemistry at the α-hydroxyl group, suggesting the activation of the alcohol as a leaving group. nih.gov The reaction conditions can be optimized, with triflic acid demonstrating superior efficacy compared to weaker acids like methanesulfonic acid (MsOH) and trifluoroacetic acid (TFA). nih.gov
Another versatile cyclization strategy involves the reaction of 2-aminophenols with a cyanating agent. While the use of the highly toxic cyanogen (B1215507) bromide has been a traditional method, newer protocols utilize safer reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). nih.govacs.org The proposed mechanism involves the activation of the cyanating agent by the Lewis acid, facilitating a nucleophilic attack by the amino group of the o-aminophenol, followed by intramolecular cyclization. nih.govacs.org
Condensation-Based Synthetic Routes
Condensation reactions provide an alternative and powerful avenue for assembling the oxazol-2-amine core. The Robinson-Gabriel synthesis, a classic method, involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.comyoutube.com Another approach is the reaction of α-halo ketones with primary amides. pharmaguideline.com
A highly relevant condensation route for forming the 2-amino-oxazole structure is the reaction between an α-haloketone, such as ethyl bromopyruvate, and urea (B33335). This reaction proceeds via reflux in ethanol (B145695) to yield the corresponding 2-amino-1,3-oxazole-4-carboxylate. caltech.edu This method provides a direct entry into the 2-aminooxazole system.
Furthermore, condensation reactions involving tosylmethyl isocyanide (TosMIC) have been employed. The van Leusen reaction, for example, involves the condensation of an aldehyde with TosMIC under basic conditions to form oxazolines. nih.gov This methodology has been extended to prepare a variety of 4,5-disubstituted oxazolines. nih.gov Silver-catalyzed tandem condensation reactions have also been developed, starting from substituted 2-aminophenols, formaldehyde, and benzenethiols to produce 2-(phenylsulphinyl)benzo[d]oxazole derivatives. nih.gov
Table 1: Comparison of Synthetic Routes to the Oxazol-2-amine Core
| Synthetic Route | Key Reagents | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Dehydrative Cyclization | N-(2-hydroxyethyl)amides, Triflic Acid | Generates water as the only byproduct. | Requires a strong acid promoter. | nih.gov |
| Cyclization with NCTS | o-aminophenol, NCTS, BF₃·Et₂O | Avoids highly toxic cyanogen bromide. | Requires a Lewis acid catalyst. | nih.govacs.org |
| Robinson-Gabriel Synthesis | α-acylamino ketone, Dehydrating agent | Classic and well-established method. | May require harsh dehydrating conditions. | pharmaguideline.comyoutube.com |
| Condensation of α-haloketone and Urea | Ethyl bromopyruvate, Urea | Direct and efficient route to 2-aminooxazoles. | Limited by the availability of α-haloketones. | caltech.edu |
| Van Leusen Reaction | Aldehyde, TosMIC, Base | Versatile for 4,5-disubstituted oxazolines. | May require specific isocyanide reagents. | nih.gov |
Strategic Introduction of the Pyridin-2-yl Moiety
Once the oxazole or a suitable precursor is formed, the next crucial step is the introduction of the pyridin-2-yl substituent at the 5-position of the oxazole ring. Transition metal-catalyzed cross-coupling reactions are the predominant strategy for this transformation.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems. nih.gov This reaction is highly tolerant of various functional groups and often proceeds with high yields. nih.gov In the context of synthesizing this compound, this would typically involve the coupling of a 5-halo-oxazol-2-amine derivative with a pyridine-2-boronic acid or a pyridine-2-boronic acid pinacol (B44631) ester.
Conversely, a 5-bromo-2-aminopyridine derivative can be coupled with an oxazole-5-boronic acid derivative. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.govresearchgate.net This highlights the feasibility of coupling pyridine-based substrates. The efficiency of the Suzuki-Miyaura coupling allows for the preparation of oxazole-containing biaryl products in a straightforward manner. nih.gov
Table 2: Conditions for Suzuki-Miyaura Cross-Coupling
| Substrates | Catalyst | Base | Solvent | Temperature | Citations |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | nih.govresearchgate.net |
| Potassium formyl-substituted aryltrifluoroborates, Aryl bromide | Not specified | Not specified | Not specified | Not specified | nih.gov |
Ligand-Assisted Synthetic Transformations
The efficiency and selectivity of transition metal-catalyzed reactions are often enhanced by the use of specific ligands. In the synthesis of related biaryl compounds, the choice of ligand can be critical. For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been specifically designed and synthesized for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for sterically hindered substrates. rsc.org
Additionally, metal assistance in synthetic transformations is not limited to palladium. Manganese(II) has been shown to assist in the synthesis of N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine through the cyclization of a precursor. researchgate.net While this example pertains to an oxadiazole, it demonstrates the principle of using transition metals other than palladium to facilitate the formation of heterocyclic rings bearing a pyridine substituent. The development of palladium(II) complexes with isoxazol-3-amine ligands has also led to high-turnover-number catalysts for Suzuki-Miyaura reactions in water. researchgate.net
Functionalization and Derivatization Reactions of this compound
The this compound scaffold contains several sites amenable to further chemical modification, allowing for the generation of a library of related compounds. The primary amino group on the oxazole ring is a key handle for derivatization.
For example, the amino group of related 2-aminooxazole structures can be acylated or can participate in the construction of fused heterocyclic systems. The synthesis of oxazolo[5,4-d]pyrimidines has been achieved starting from a C(2)-functionalized 5-aminooxazole-4-carbonitrile. nih.gov This precursor undergoes reaction with triethyl orthoformate followed by ring closure with an amine to form the fused pyrimidine (B1678525) ring. nih.gov
Furthermore, the synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines demonstrates a common derivatization strategy where the amino group of a 2-aminopyridine (B139424) is functionalized. semanticscholar.org Although the starting material is different, the chemical principles of N-alkylation and N-acylation are directly applicable to the 2-amino group of this compound. These reactions would allow for the introduction of a wide variety of substituents, thereby modifying the properties of the parent molecule.
Chemical Transformations at the Amine Group
The primary amine at the C2 position of the oxazole ring is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the modulation of the compound's physicochemical properties.
The exocyclic amino group of 2-aminooxazoles readily undergoes acylation with various acylating agents. Spectroscopic studies have confirmed that acylation occurs exclusively at the exocyclic nitrogen atom, rather than the endocyclic nitrogen of the oxazole ring. scribd.com This selective N-acylation allows for the synthesis of a wide range of amide derivatives.
Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For instance, the acylation of 2-amino-4-substituted thiazoles, a closely related heterocyclic system, has been successfully achieved with carboxylic acids in the presence of coupling agents. researchgate.net Similarly, 2-aminobenzoxazoles have been acetylated to their corresponding amide derivatives. scribd.com These reactions are typically carried out in an appropriate solvent, often in the presence of a base to neutralize the acid byproduct. The reaction of this compound with various acylating agents is expected to proceed smoothly to yield the corresponding N-acylated products.
Table 1: General Conditions for Acylation of 2-Amino-heterocycles
| Acylating Agent | Coupling Agent/Base | Solvent | Temperature | General Yield |
|---|---|---|---|---|
| Acid Chloride | Pyridine or Triethylamine | Dichloromethane or THF | 0 °C to room temp. | Good to Excellent |
| Acid Anhydride | Pyridine | Acetic Acid or neat | Room temp. to reflux | Good to Excellent scribd.com |
This table represents typical conditions and may require optimization for the specific substrate.
The synthesis of ureas and carbamates from 2-aminooxazoles can be more challenging compared to simple acylation. While unsubstituted urea can react with α-bromoacetophenones to form N-unsubstituted 2-aminooxazoles, the reaction with N-substituted ureas to form N-substituted 2-aminooxazoles is often unsuccessful. nih.gov This suggests that the direct synthesis of N-substituted ureas from this compound might require carefully optimized conditions or alternative synthetic routes.
Despite these challenges, several general methods for urea and carbamate (B1207046) formation could be applied. The reaction of the amine with an isocyanate is a common route to ureas. For carbamate synthesis, the amine can be reacted with a chloroformate or by using a carbonyl source like carbonyldiimidazole followed by an alcohol. acs.org The success of these reactions with this compound would likely depend on the reactivity of the specific isocyanate or chloroformate used. The synthesis of ureas from ammonium (B1175870) carbamate has also been explored using catalytic systems, which could offer an alternative pathway. nih.gov
Table 2: Potential Routes for Urea and Carbamate Synthesis
| Product | Reagent 1 | Reagent 2 | General Conditions |
|---|---|---|---|
| Urea | Isocyanate | - | Aprotic solvent, room temp. |
| Urea | Amide & Amine | PhI(OAc)2 | Elevated temperature |
| Carbamate | Chloroformate | Base (e.g., Pyridine) | Aprotic solvent, 0 °C to room temp. |
These are general strategies and their applicability to this compound requires experimental validation.
Electrophilic Substitution on the Oxazole and Pyridine Rings
Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by an electron-donating substituent. pharmaguideline.com The 2-amino group in this compound is an activating group, which should facilitate electrophilic attack. The most reactive positions on the oxazole ring for electrophilic substitution are C4 and C5. pharmaguideline.com Since the C5 position is already substituted, electrophilic attack would be expected to occur at the C4 position. Halogenation of 5-substituted 2-aminooxazoles has been shown to yield the corresponding 4-chloro derivatives. scribd.com
Conversely, the pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. lookchem.comnih.gov When such reactions do occur, they are typically sluggish and require harsh conditions, with substitution favoring the C3 (or C5) position to avoid placing a positive charge on the electronegative nitrogen atom during the formation of the sigma complex. nih.gov Therefore, in the case of this compound, electrophilic substitution is predicted to occur preferentially on the activated oxazole ring at the C4 position.
Nucleophilic Reactions and Further Modifications
The this compound scaffold can also undergo nucleophilic reactions and other modifications. Nucleophilic attack on the oxazole ring, particularly at the C2 position, can lead to ring-opening or rearrangement reactions, especially under harsh conditions. pharmaguideline.com For example, 5-acetyl-2-aminooxazole has been shown to react with amines to yield 1H-5-acetyl-2-substituted aminoimidazoles through a ring transformation process. acs.org
The exocyclic amine can also participate in metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an aryl halide with an amine, has been successfully applied to 2-aminooxazoles, demonstrating a viable method for further functionalization at the amine position. nih.govacs.org
Furthermore, the oxazole ring can be modified through deprotonation followed by reaction with an electrophile. For instance, 2-(methylthio)oxazole (B1600053) can be regiospecifically deprotonated at the C5 position with a strong base like n-butyllithium, and the resulting organometallic species can react with various electrophiles. While the target molecule has a pyridine substituent at C5, similar strategies could potentially be explored for functionalization at other positions if selective deprotonation can be achieved.
Chemical Reactivity and Mechanistic Investigations of 5 Pyridin 2 Yl Oxazol 2 Amine
Elucidation of Reaction Mechanisms and Pathways
While specific mechanistic studies detailing the reactivity of 5-(Pyridin-2-yl)oxazol-2-amine are not extensively documented, its formation pathways can be understood by examining the synthesis of related 2-aminooxazole scaffolds. The construction of the 2-aminooxazole core is a key focus in synthetic chemistry, with several established routes.
One common pathway involves the reaction of α-haloketones with urea (B33335) or cyanamide (B42294) derivatives. For instance, the synthesis of structurally similar 4-substituted-oxazol-2-amines has been achieved by reacting α-bromoacetophenones with urea. acs.org This reaction is believed to proceed via initial N-alkylation of urea by the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring. The reaction conditions, such as solvent and temperature, can significantly influence the reaction time and yield. acs.org Microwave-assisted synthesis has been shown to accelerate this process. acs.org
Another versatile method for the synthesis of 2-aminooxazoles involves the gold-catalyzed intermolecular trapping of α-oxo gold carbenes with cyanamides. organic-chemistry.org This process allows for the formation of 2-amino-1,3-oxazoles with functional groups at the nitrogen atom and the C5 position of the oxazole ring. organic-chemistry.org
The following table summarizes optimized reaction conditions for the synthesis of a related compound, 4-(p-tolyl)oxazol-2-amine, from α-bromo-4′-methylacetophenone and urea, highlighting the influence of different parameters on the reaction outcome. acs.org
Table 1: Optimization of Reaction Conditions for 4-(p-tolyl)oxazol-2-amine Synthesis
| Entry | Solvent | Temp (°C) | Time | Method | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | 120 | 30 min | Conventional | 45 |
| 2 | NMP | 120 | 30 min | Conventional | 45 |
| 3 | DMF | 80 | 15 min | Microwave | 53 |
| 4 | DMF | 120 | 3 min | Microwave | 56 |
| 5 | NMP | 80 | 15 min | Microwave | 50 |
| 6 | NMP | 120 | 3 min | Microwave | 45 |
Data sourced from a study on the synthesis of 2-aminooxazoles. acs.org
Thermolytic Decomposition Studies
Thermolysis, or thermal decomposition, is a chemical breakdown process induced by heat. byjus.com The temperature at which a substance undergoes decomposition is a critical indicator of its thermal stability. byjus.com Specific thermolytic decomposition studies for this compound have not been reported in the surveyed literature. However, information on the parent compound, 2-aminooxazole, provides some insight. 2-aminooxazole is a solid with a melting point of 90-95 °C and requires storage at low temperatures (2-8 °C), which suggests a degree of thermal sensitivity. csic.es
The decomposition process involves the absorption of heat energy to break chemical bonds within the molecule, leading to the formation of simpler substances. byjus.com For complex heterocyclic molecules, this can lead to a variety of products depending on the weakest bonds and the stability of the resulting fragments. In related systems, such as aminofurans, the electron-rich nature of the ring can lead to instability and a propensity for oxidation or rearrangement upon heating. pitt.edu The thermal decomposition of organic compounds like amino acids has been observed to begin at temperatures as low as 50-100 °C. byjus.com Without specific experimental data, it can be hypothesized that the thermolysis of this compound would likely initiate with the cleavage of the oxazole ring, which is generally less stable than the pyridine (B92270) ring.
Intramolecular Rearrangements (e.g., Smiles Rearrangement in related systems)
Intramolecular rearrangements are fundamental reactions in organic chemistry, and the Smiles rearrangement is a classic example of an intramolecular nucleophilic aromatic substitution (SNAr). scispace.comresearchgate.netnih.gov This reaction involves the migration of an aryl or heteroaryl group from a heteroatom to a nucleophilic center within the same molecule, proceeding through a spirocyclic Meisenheimer-like intermediate. researchgate.netcdnsciencepub.com The driving force is often the formation of a more stable anion. scispace.com
While the Smiles rearrangement has not been explicitly studied for this compound, its principles have been extensively applied to the synthesis and functionalization of related heterocyclic systems, particularly in the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgresearchgate.net In these cases, a common strategy involves the S-alkylation of a benzoxazole-2-thiol with a haloacetamide derivative, followed by a base-mediated Smiles rearrangement. acs.orgnih.gov The nitrogen atom of the acetamide (B32628) acts as the nucleophile, attacking the C2 carbon of the benzoxazole (B165842) ring to form a spiro intermediate. Subsequent ring-opening and rearomatization yield the N-substituted 2-aminobenzoxazole. acs.orgnih.gov
The general mechanism is outlined below:
Initial S-alkylation: Formation of an S-alkylated thiol.
Nucleophilic Attack: Intramolecular attack by the nitrogen nucleophile on the benzoxazole ring carbon.
Spiro Intermediate Formation: A transient spirocyclic intermediate is formed.
Rearomatization: Ring opening and subsequent hydrolysis or rearrangement leads to the final product. nih.gov
The following table presents examples of this rearrangement in the synthesis of N-substituted 2-aminobenzoxazoles.
Table 2: Examples of Smiles Rearrangement in the Synthesis of N-Substituted 2-Aminobenzoxazoles
| Amine | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Aniline | Cs₂CO₃ | DMF | 8 | 71 |
| 4-Fluoroaniline | Cs₂CO₃ | DMF | 6 | 89 |
| 4-Methoxyaniline | Cs₂CO₃ | DMF | 6 | 81 |
| Cyclohexylamine | Cs₂CO₃ | DMF | 5 | 85 |
Data adapted from studies on the synthesis of 2-aminobenzoxazoles via Smiles rearrangement. acs.orgnih.gov
This rearrangement highlights a powerful, often metal-free, method for C-N bond formation in heteroaromatic systems under relatively mild conditions. scispace.comacs.org
Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound , as outlined in the user's request, could not be located. The existing research predominantly investigates structurally related but distinct molecules, such as 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine or other pyridine-oxazole derivatives with different substitution patterns.
Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for the specified compound due to the absence of published data on its quantum chemical characterization, frontier molecular orbitals, predicted spectroscopic properties, reactivity indices, and specific ligand-target interaction studies.
To fulfill the user's request, dedicated computational research on "this compound" would need to be performed. An article based on analogous but different compounds would not meet the specified requirements and would be scientifically inaccurate.
Computational and Theoretical Chemistry Studies on 5 Pyridin 2 Yl Oxazol 2 Amine
Molecular Modeling and Simulation
Binding Energy Computations (e.g., MM/PBSA Analysis)
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies on the binding energy of 5-(Pyridin-2-yl)oxazol-2-amine . While the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely utilized approach for estimating the binding free energies of ligands to their target proteins, no public research has applied this technique to this particular compound. lu.senih.gov
Computational studies on molecules with similar structural motifs, such as those containing pyridine (B92270) or oxazole (B20620) rings, have been conducted to understand their binding affinities with various biological targets. nih.govfrontiersin.orgresearchgate.netnih.gov These analyses provide insights into the molecular interactions that drive ligand-protein recognition. However, direct extrapolation of these findings to This compound is not feasible due to the unique electronic and steric properties conferred by its specific arrangement of atoms.
The MM/PBSA approach calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govnih.gov This method is instrumental in drug discovery for ranking potential drug candidates and refining their structures to improve binding affinity. lu.semdpi.com The lack of such computational data for This compound signifies a gap in the current understanding of its potential as a bioactive compound. Future computational investigations would be necessary to elucidate its binding modes and predict its affinity for various protein targets.
Due to the absence of specific research, no data tables containing binding energy computations for This compound can be presented.
Spectroscopic and Crystallographic Characterization of 5 Pyridin 2 Yl Oxazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-(Pyridin-2-yl)oxazol-2-amine, both ¹H and ¹³C NMR spectroscopy would be essential.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. It would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the oxazole (B20620) ring, and the amine group. The chemical shifts (δ) and coupling constants (J) would be critical in assigning each proton to its specific position in the molecule.
Without experimental data, a table of expected chemical shifts cannot be provided.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
N-H stretching of the primary amine (-NH₂) group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.
C=N stretching from both the pyridine and oxazole rings, expected in the 1650-1550 cm⁻¹ region.
C-O stretching of the oxazole ring, which would likely appear in the 1250-1020 cm⁻¹ range.
Aromatic C-H stretching from the pyridine ring, typically observed above 3000 cm⁻¹.
A data table of specific vibrational frequencies is contingent on experimental measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For an aromatic and heterocyclic compound like this compound, the spectrum would likely exhibit absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the conjugated system formed by the pyridine and oxazole rings. The exact wavelengths of maximum absorption would be dependent on the solvent used for the analysis.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide detailed information on its solid-state structure, including:
Crystal system and space group: Describing the symmetry of the crystal lattice.
Unit cell dimensions: The lengths of the sides and the angles of the basic repeating unit of the crystal.
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Intermolecular interactions: Information on how the molecules pack together in the crystal, including any hydrogen bonding involving the amine group.
No published crystallographic data for this compound could be found.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation pattern would likely involve the characteristic cleavage of the pyridine and oxazole rings, providing further confirmation of the compound's structure.
A table detailing the mass-to-charge ratio (m/z) of the molecular ion and key fragments cannot be generated without experimental data.
Coordination Chemistry and Catalytic Applications of 5 Pyridin 2 Yl Oxazol 2 Amine
Ligand Properties of the Pyridin-2-yl and Amine Moieties
5-(Pyridin-2-yl)oxazol-2-amine possesses two key moieties that dictate its properties as a ligand: the pyridin-2-yl group and the 2-amino group attached to the oxazole (B20620) ring. These groups contain nitrogen atoms with lone pairs of electrons, making them effective Lewis bases capable of donating electron density to a metal center.
The broader family of pyridine-oxazoline (PyOx) ligands, to which this compound is structurally related, is well-regarded in the field of asymmetric catalysis. The effectiveness of these ligands is often attributed to the rigid backbone and the defined steric environment they create around the metal center, which can influence the enantioselectivity of a reaction.
Formation of Metal Complexes (e.g., with Copper(II), Iron(II), Palladium(II))
The ability of this compound and its derivatives to form complexes with various transition metals has been explored. The specific geometry and stability of these complexes are influenced by the metal's coordination preferences, the counter-ions present, and the reaction conditions.
Copper(II) Complexes: Copper(II) complexes with ligands containing pyridine (B92270) and amine or imine functionalities are widely studied. For instance, ligands such as 5-amino-3-(pyrid-2-yl)-1H-pyrazole, which is structurally analogous to the target compound, readily form complexes with copper(II) salts, chelating to both the metal cation and the counter-anions. Similarly, Schiff bases derived from pyridine carboxaldehyde are known to form stable complexes with Cu(II). While specific studies detailing the isolation and full characterization of a Copper(II) complex with this compound are not extensively documented in the provided results, the general behavior of related ligands suggests a strong potential for the formation of stable Cu(II) chelates.
Iron(II) Complexes: Iron(II) is known to form complexes with N,N-donor ligands, often exhibiting interesting magnetic properties such as spin-crossover behavior. Heteroleptic iron(II) complexes have been successfully synthesized using related chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) ligands. The interplay between different ligands coordinated to the iron(II) center can influence the spin state of the metal ion. Furthermore, iron(II) complexes with 2-amino-4-(2-pyridyl)thiazole have also been prepared.
Palladium(II) Complexes: Palladium(II) is a key metal in catalysis, and its complexes with nitrogen-containing ligands are of significant interest. Pincer-type ligands, which bind to a metal center through three donor atoms, are common, and palladium(II) pincer complexes have been synthesized from ligands functionalized with amino acids. Palladium(II) complexes with other related ligands, such as N-(pyridin-2-yl)-1,2-azol-3-carboxamide derivatives, have also been synthesized and studied for their catalytic activity. The formation of palladium(II) complexes with C2-symmetric bis(oxazoline) ligands is also well-established, with the substituents on the oxazoline (B21484) ring influencing the final structure.
| Metal Ion | Ligand Type (General Class) | Observed Coordination / Complex Type | Reference |
|---|---|---|---|
| Copper(II) | 5-Amino-3-(pyrid-2-yl)-1H-pyrazole | Chelates to both Cu(II) and counter-anions | |
| Iron(II) | 2,6-Bis(oxazolin-2-yl)-pyridine (PyBox) | Heteroleptic complexes exhibiting spin-crossover | |
| Palladium(II) | N-(pyridin-2-yl)-1,2-azol-3-carboxamide | NNN-pincer complexes | |
| Palladium(II) | Bis(oxazoline) Ligands (BOX) | Neutral and cationic complexes, e.g., (BOX)PdCl₂, (BOX)Pd(Me)Cl |
Applications in Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as pore size and functionality, are determined by the choice of the metal and the organic linker. While ligands containing pyridine and other nitrogen heterocycles are commonly used as linkers in MOF synthesis, there is no specific information in the provided search results indicating that this compound has been utilized as a primary building block in MOF research. The development of MOFs often requires ligands with multiple coordination sites that can bridge different metal centers to build a one-, two-, or three-dimensional network.
Catalytic Roles in Organic Transformations
The broader class of pyridine-oxazoline (PyOx) ligands is highly valued in asymmetric catalysis, where they are used to create chiral metal complexes that can facilitate enantioselective organic transformations. These ligands have been successfully employed in a variety of metal-catalyzed reactions.
For example, chiral pyridine-containing oxazoline derivatives are used as ligands in copper-catalyzed enantioselective nitroaldol (Henry) reactions. Gold(III) complexes with pyridine-oxazole ligands have shown catalytic activity, outperforming simple gold salts in reactions like cyclopropanation. The superior activity is sometimes suggested to involve the de-coordination of the pyridine-N ligand as a key step in generating the active catalytic species. Furthermore, palladium(II) complexes with related pincer-type ligands have demonstrated high turnover numbers as catalysts for Suzuki cross-coupling reactions in aqueous media.
Advanced Research Applications and Potential of 5 Pyridin 2 Yl Oxazol 2 Amine
Biological Activity and Mechanistic Insights
Investigations into Anticancer Activity in Cell Lines
Derivatives of the pyridyl-oxazole scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Research into a series of oxazolyl-pyrimidine derivatives revealed that compounds featuring a terminal pyridyl group exhibited superior cytotoxic potency. researchgate.net Specifically, these compounds were evaluated for their in vitro anticancer activity using a standard MTT assay.
The investigations covered several types of cancer, with promising results observed in:
Cervical Cancer: The pyridyl-containing derivatives showed significant activity against the SiHa cell line. researchgate.net
Lung Cancer: Potent cytotoxicity was also recorded against the A549 lung cancer cell line. researchgate.net
Breast and Colon Cancer: The synthesized compounds were also tested against MCF-7 (breast) and Colo-205 (colon) cancer cell lines, contributing to a broader understanding of their anticancer profile. researchgate.net
Furthermore, related structures such as oxazolo[5,4-d]pyrimidines have been investigated, showing activity against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer cell lines. nih.gov Another study identified a urea-based derivative, N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea, as being active against the HCT116 colorectal carcinoma cell line. mdpi.com
| Compound Type | Cancer Cell Line | Cancer Type | Observed Activity |
|---|---|---|---|
| 5-(Oxazol-2-yl)pyrimidine with terminal pyridyl group | SiHa | Cervical Cancer | Superior cytotoxic potency researchgate.net |
| 5-(Oxazol-2-yl)pyrimidine with terminal pyridyl group | A549 | Lung Cancer | Superior cytotoxic potency researchgate.net |
| 5-(Oxazol-2-yl)pyrimidine derivatives | MCF-7 | Breast Cancer | Evaluated researchgate.net |
| 5-(Oxazol-2-yl)pyrimidine derivatives | Colo-205 | Colon Cancer | Evaluated researchgate.net |
| Oxazolo[5,4-d]pyrimidine (B1261902) derivative | HCT116 | Colorectal Carcinoma | Active mdpi.com |
Exploration of Antiviral Spectrum and Potency
The antiviral potential of compounds structurally related to 5-(Pyridin-2-yl)oxazol-2-amine has been explored, revealing activity against several viral pathogens. A study on a series of (5-oxazolyl)phenyl amine derivatives documented their efficacy against both RNA and DNA viruses. nih.gov
Key findings from these antiviral evaluations include:
Hepatitis C Virus (HCV): Several synthesized (5-oxazolyl)phenyl amine derivatives exhibited potent antiviral activity against HCV, with IC₅₀ values ranging from 0.28 to 0.92 μM. nih.gov Most of these compounds showed low cytotoxicity in the host Huh7.5 cells. nih.gov
Coxsackievirus B (CVB): The same series of compounds demonstrated strong activity against coxsackievirus B3 (CVB3) and B6 (CVB6) at low concentrations, with IC₅₀ values below 2.0 μM for the most active derivatives. nih.gov
While these findings are for the (5-oxazolyl)phenyl amine scaffold, they highlight the potential of the oxazole (B20620) core in developing antiviral agents. Other research on pyridine (B92270) derivatives has shown their potential against viruses such as Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7), suggesting that the pyridine moiety also contributes to antiviral effects. mdpi.com
| Virus | Compound Series | Potency (IC₅₀) |
|---|---|---|
| Hepatitis C Virus (HCV) | (5-Oxazolyl)phenyl amines | 0.28 - 0.92 μM nih.gov |
| Coxsackievirus B3 (CVB3) | (5-Oxazolyl)phenyl amines | < 2.0 μM nih.gov |
| Coxsackievirus B6 (CVB6) | (5-Oxazolyl)phenyl amines | < 2.0 μM nih.gov |
Studies on Anti-inflammatory Mechanisms (e.g., 5-Lipoxygenase Inhibition)
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes and is a validated target for anti-inflammatory therapies. biorxiv.orgresearchgate.net Research has shown that oxazole-containing compounds can modulate the 5-LOX pathway.
A study on chalcogen-containing compounds, including an oxazole derivative (TTO), characterized their inhibitory properties. mdpi.com These compounds were found to be dual inhibitors, targeting two essential steps in the leukotriene B4 (LTB4) biosynthetic route. mdpi.com The oxazole derivative selectively inhibited the epoxide hydrolase activity of Leukotriene A4 hydrolase (LTA4H) at low micromolar concentrations while also blocking 5-LOX activity in leukocytes. mdpi.com This dual inhibition presents a novel strategy for modulating the production of pro-inflammatory mediators. mdpi.com
Separately, research into isoxazole (B147169) derivatives, which are isomers of oxazoles, also demonstrated significant 5-LOX inhibitory potential. One compound, C3, exhibited an IC₅₀ value of 8.47 µM. biorxiv.org Such findings underscore the potential of the oxazole and related isoxazole scaffolds in developing new anti-inflammatory agents that act via 5-LOX inhibition.
Assessment of Antimicrobial Efficacy (e.g., Antibacterial)
The pyridin-2-amine moiety is a core component in many compounds exhibiting antimicrobial properties. Studies on 2-amino-5-substituted pyridine derivatives have confirmed their efficacy against various bacterial strains. researchgate.netmdpi.com
The antibacterial activity of these compounds has been particularly noted against Gram-positive bacteria. In one study, a 2-amino-3-cyanopyridine (B104079) derivative (compound 2c) showed exceptionally high activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg·mL⁻¹. mdpi.com Additionally, 1,3-oxazole derivatives have demonstrated antimicrobial activity against Gram-positive bacterial strains and the fungal pathogen Candida albicans. nih.gov The combination of the pyridin-2-amine structure with an oxazole ring, as seen in this compound, suggests a strong potential for antibacterial efficacy.
| Bacterial Strain | Gram Stain | MIC (µg·mL⁻¹) |
|---|---|---|
| Staphylococcus aureus | Positive | 0.039 ± 0.000 mdpi.com |
| Bacillus subtilis | Positive | 0.039 ± 0.000 mdpi.com |
Modulation of Enzyme and Receptor Activity (e.g., GRK2, GRK5, VEGFR2, 5-HT1A)
The this compound scaffold and its derivatives have been identified as modulators of several important enzymes and receptors implicated in various diseases.
GRK2 and GRK5: G-protein-coupled receptor kinases 2 and 5 (GRK2 and GRK5) are implicated in heart failure. smartscitech.com A novel class of GRK2 and GRK5 inhibitors was identified from a series of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines. smartscitech.com These compounds, containing both a pyridin-2-amine and a benzoxazole (B165842) moiety, demonstrated potent inhibitory activities toward both GRK2 and GRK5. smartscitech.com
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key factor in tumor angiogenesis. nih.govdovepress.com Several studies have shown that oxazole-containing heterocyclic systems can act as potent VEGFR-2 inhibitors. nih.govnih.govnih.gov In silico analysis and molecular docking of novel oxazolo[5,4-d]pyrimidine derivatives identified their potent inhibitory activity towards human VEGFR-2. nih.govresearchgate.net Similarly, various benzoxazole derivatives have been designed and synthesized, showing promising VEGFR-2 inhibitory effects and antiproliferative activity. nih.govnih.gov
5-HT1A Receptor: The serotonin (B10506) 1A (5-HT1A) receptor is a key target for antidepressant and anxiolytic drugs. A novel structural class of potent and selective 5-HT1A receptor agonists was discovered based on a pyridin-2-ylmethyl-amino scaffold. mdma.ch These compounds demonstrated high affinity and selectivity for 5-HT1A receptors and displayed potent agonist activity both in vitro and in vivo. mdma.ch
| Target | Compound Class | Activity |
|---|---|---|
| GRK2 / GRK5 | 3-(Benzo[d]oxazol-2-yl)...pyridin-2-amines | Potent Inhibition smartscitech.com |
| VEGFR-2 | Oxazolo[5,4-d]pyrimidines | Potent Inhibition nih.govresearchgate.net |
| VEGFR-2 | Benzoxazole derivatives | Inhibition (IC₅₀ = 97.38 nM for most potent) nih.gov |
| 5-HT1A Receptor | Pyridin-2-ylmethyl-amino derivatives | Potent Agonism mdma.ch |
Structure-Activity Relationship (SAR) Delineation and Optimization Strategies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. Research on pyridyl-oxazole derivatives has provided valuable insights for further drug design.
Anticancer Activity: For oxazolyl-pyrimidine derivatives, the presence of a terminal heteroaryl group like pyridine was found to be critical for superior cytotoxic potency against cancer cell lines. researchgate.net
GRK2/GRK5 Inhibition: In the development of GRK2/5 inhibitors, SAR studies showed that structural modifications on the phenyl ring of the parent benzoxazole scaffold led to potent inhibitory activities. smartscitech.com
VEGFR2 Inhibition: For benzoxazole-based VEGFR-2 inhibitors, SAR analysis revealed that the nature and position of substituents on both the benzoxazole ring and a terminal phenyl moiety significantly influenced antiproliferative activity. For instance, a 5-methyl group on the benzoxazole combined with a terminal 3-chlorophenyl group potentiated the anticancer activity against HepG2 and MCF-7 cell lines. nih.gov
5-HT1A Agonism: Extensive SAR studies on pyridin-2-ylmethyl-amino derivatives identified key structural features for potent 5-HT1A agonism. The incorporation of a fluorine atom was shown to enhance and prolong in vivo activity. mdma.ch Furthermore, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically increased the 5-HT1A agonist properties. mdma.ch
Antimicrobial Activity: For 1,3-oxazole derivatives, the presence of a phenyl group at the 5-position was linked to activity against C. albicans. nih.gov
These SAR findings provide a rational basis for the strategic optimization of the this compound scaffold to develop more effective and selective therapeutic agents.
Scaffold Derivatization for Modulating Biological Profiles
The derivatization of heterocyclic scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. While specific research on the derivatization of the this compound scaffold is limited in publicly available literature, the principles of modulating biological profiles can be effectively illustrated by examining closely related structures, such as derivatives of 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine.
Studies on analogous compounds demonstrate that modifications to the core structure can lead to significant changes in biological activity. For instance, the synthesis of novel amide derivatives of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine has been shown to yield compounds with promising antimicrobial properties. In one such study, various unsymmetrical anhydrides were reacted with the parent compound to produce a series of derivatives. These new chemical entities were then evaluated for their antibacterial activity against S. aureus and E. coli, as well as their antifungal activity against C. albicans. The results of these assays revealed that most of the synthesized compounds exhibited good efficacy. orientjchem.org
The following interactive data table summarizes the antimicrobial activity of a series of these related derivatized compounds, illustrating how structural modifications can influence their biological profiles.
| Compound ID | Modification | Antibacterial Activity (Zone of Inhibition in mm) vs. S. aureus | Antibacterial Activity (Zone of Inhibition in mm) vs. E. coli | Antifungal Activity (Zone of Inhibition in mm) vs. C. albicans |
| 3a | Acetyl | 12 | 14 | 11 |
| 3b | Propionyl | 15 | 16 | 13 |
| 3c | Butyryl | 18 | 19 | 16 |
| 3d | Benzoyl | 20 | 22 | 19 |
| 3e | Cinnamoyl | 24 | 26 | 22 |
| Ciprofloxacin | Standard | 28 | 30 | - |
| Fluconazole | Standard | - | - | 25 |
Data is illustrative of derivatization effects on a related scaffold, N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine, and is based on findings from similar studies. orientjchem.org
This data underscores the principle that even minor chemical alterations to a parent scaffold can significantly enhance its biological activity. The increasing chain length and introduction of aromatic moieties in the derivatives (from acetyl to cinnamoyl) correlate with a progressive increase in antimicrobial efficacy. Such structure-activity relationship (SAR) studies are pivotal in guiding the design of more potent and selective therapeutic agents. The pyridinyl and oxadiazole/oxazole components are known to contribute to a range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. orientjchem.org
Development as Molecular Probes for Imaging Research (e.g., Positron Emission Tomography Ligands)
Molecular imaging techniques, particularly Positron Emission Tomography (PET), have revolutionized biomedical research and clinical diagnostics by enabling the non-invasive visualization and quantification of physiological processes at the molecular level. The development of novel PET ligands with high affinity and selectivity for specific biological targets is a critical area of research.
While there is a significant body of research on the development of PET ligands based on pyridine-containing scaffolds, a specific investigation into this compound for this purpose is not prominently documented in the current scientific literature. However, the structural characteristics of this compound make it a theoretically plausible candidate for development as a PET ligand. The presence of nitrogen atoms in the pyridine and oxazole rings offers potential sites for radiolabeling with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
Research on structurally related compounds provides a framework for how this compound could be adapted for PET imaging. For instance, derivatives of 2-pyridinylbenzoxazole have been synthesized and evaluated as PET imaging agents for β-amyloid plaques, which are implicated in Alzheimer's disease. These studies demonstrate that by incorporating a fluorine atom, a fluoro-pegylated (FPEG) chain, or other suitable moieties, the parent scaffold can be transformed into a radiotracer with desirable properties for brain imaging, such as high initial uptake and rapid washout.
The successful development of a PET ligand based on the this compound scaffold would involve:
Identification of a Biological Target: The scaffold would need to be derivatized to exhibit high affinity and selectivity for a specific biological target, such as a receptor, enzyme, or protein aggregate.
Radiolabeling: A synthetic route for incorporating a positron-emitting radionuclide (e.g., ¹¹C or ¹⁸F) would need to be developed.
Preclinical Evaluation: The resulting radiotracer would undergo rigorous in vitro and in vivo evaluation to assess its binding affinity, specificity, and pharmacokinetic properties.
Given the versatility of the pyridine-oxazole core in binding to various biological targets, future research may explore the potential of this compound derivatives as novel PET ligands for a range of applications in oncology, neurology, and cardiology.
Contributions to Materials Science (e.g., Electronic Materials, Optical Systems)
The unique electronic and photophysical properties of heterocyclic compounds have made them attractive building blocks for the development of advanced materials with applications in electronics and optics. The this compound scaffold, with its combination of electron-donating (amine) and electron-withdrawing (pyridine, oxazole) groups, possesses an intrinsic charge-transfer character that could be exploited in materials science.
Currently, there is a lack of specific research in the published literature detailing the application of this compound in electronic or optical materials. However, the broader classes of compounds to which it belongs, namely pyridine and oxazole derivatives, have been investigated for such purposes.
Electronic Materials: Pyridine-containing polymers and small molecules have been explored for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The nitrogen atom in the pyridine ring can influence the electronic properties of the material, such as its electron affinity and charge transport characteristics.
Optical Systems: The conjugated π-system of the this compound scaffold suggests that it may exhibit interesting photophysical properties, such as fluorescence. Derivatization of the scaffold could potentially tune its absorption and emission wavelengths, leading to the development of novel fluorescent probes or materials for optical sensing and imaging. The photophysical properties of related imidazo[1,5-a]pyridine (B1214698) derivatives have been studied, revealing that their optical behaviors can be modulated through chemical modifications.
The potential for this compound in materials science could be realized through:
Polymerization: Incorporation of the scaffold into a polymer backbone could lead to new materials with tailored electronic and optical properties.
Coordination Chemistry: The nitrogen atoms in the scaffold could act as ligands for metal ions, forming coordination complexes with interesting photophysical or magnetic properties.
Non-linear Optics: The push-pull electronic nature of the molecule suggests that it could be a candidate for non-linear optical materials, which have applications in photonics and optical data processing.
While the direct application of this compound in materials science remains an unexplored area, the foundational knowledge from related heterocyclic systems provides a strong rationale for future investigations into its potential in this field.
Q & A
What are the common synthetic routes for preparing 5-(Pyridin-2-yl)oxazol-2-amine and its derivatives?
Level: Basic
Methodological Answer:
A standard synthesis involves refluxing picoline hydrazide with cyanogen bromide in ethanol for 12 hours, followed by neutralization with NaHCO₃ and recrystallization from ethanol . Derivatives can be synthesized via nucleophilic substitution or cyclization reactions, often using phosphorous oxychloride or alkyl halides under basic conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement.
How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
Level: Advanced
Methodological Answer:
DFT calculations (e.g., using hybrid functionals like B3LYP) can model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. Becke’s three-parameter exchange-correlation functional (B3) combined with Lee-Yang-Parr (LYP) correlation improves accuracy for thermochemical properties . Basis sets like 6-31G(d,p) are recommended for geometry optimization. Validate results against experimental UV-Vis or cyclic voltammetry data.
What spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., pyridine protons at δ 7.5–8.5 ppm, oxazole protons at δ 6.5–7.2 ppm) .
- FTIR : Confirm NH₂ stretches (~3300 cm⁻¹) and C=N/C-O vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
What strategies resolve contradictions in NMR data for structurally similar derivatives?
Level: Advanced
Methodological Answer:
Contradictions arise from tautomerism or solvent effects. Use:
- Variable Temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
- COSY/HSQC for unambiguous proton-carbon correlations.
- Deuterated Solvent Screening (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts .
How can molecular docking elucidate the binding mechanism of this compound with VEGFR2?
Level: Advanced
Methodological Answer:
- Protein Preparation : Retrieve VEGFR2’s crystal structure (PDB: 1Y6A) and remove water/ligands .
- Ligand Parameterization : Optimize the compound’s geometry using Gaussian09 with B3LYP/6-31G*.
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Focus on binding pockets (e.g., ATP-binding site) and analyze hydrogen bonds with Lys868 or π-π stacking with Phe1047 .
What in vitro methods assess the antimicrobial activity of this compound derivatives?
Level: Basic
Methodological Answer:
- Agar Diffusion : Measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC Determination : Use broth microdilution (CLSI guidelines) with serial dilutions (0.5–128 µg/mL). Include positive controls (e.g., ciprofloxacin) .
How to optimize reaction conditions to improve the yield of this compound?
Level: Advanced
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency .
- Catalyst Addition : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyanogen bromide coupling.
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to <2 hours at 100°C.
How to interpret IR spectral data discrepancies in oxazole derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in NH₂ stretches may indicate intermolecular hydrogen bonding. Compare solid-state (KBr pellet) vs. solution (ATR-FTIR) spectra. Use DFT-calculated IR frequencies (e.g., Gaussian09) to validate experimental peaks .
What chromatographic methods ensure purity analysis of this compound?
Level: Basic
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1 mL/min. Monitor UV absorbance at 254 nm .
- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7); visualize under UV254 or iodine vapor.
How to design a structure-activity relationship (SAR) study for kinase inhibition?
Level: Advanced
Methodological Answer:
- Core Modifications : Introduce substituents (e.g., sulfonyl, methoxy) at the oxazole or pyridine ring.
- Enzymatic Assays : Test VEGFR2 inhibition via ADP-Glo™ Kinase Assay (IC₅₀ determination) .
- Cellular Validation : Use HUVEC proliferation assays under VEGF stimulation to correlate kinase activity with antiangiogenic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
